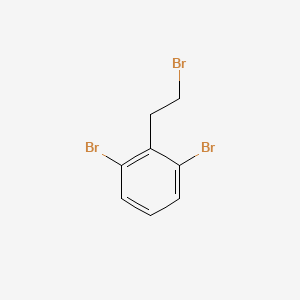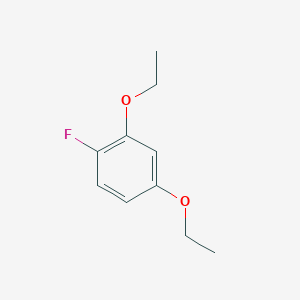![molecular formula C9H13FO2 B13005492 Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13005492.png)
Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluorobicyclo[311]heptane-1-carboxylate is an organic compound with the molecular formula C9H13FO2 It is a bicyclic compound containing a fluorine atom and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane core structure.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Esterification: The carboxylate ester group is introduced via esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluorobicyclo[3.1.1]heptane-1-carboxylic acid.
Reduction: Formation of 5-fluorobicyclo[3.1.1]heptane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The bicyclic structure provides rigidity, influencing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-chlorobicyclo[3.1.1]heptane-1-carboxylate
- Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate
- Methyl 5-iodobicyclo[3.1.1]heptane-1-carboxylate
Uniqueness
Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13FO2 |
|---|---|
Peso molecular |
172.20 g/mol |
Nombre IUPAC |
methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H13FO2/c1-12-7(11)8-3-2-4-9(10,5-8)6-8/h2-6H2,1H3 |
Clave InChI |
SLRKYIJBZVBGGB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCCC(C1)(C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


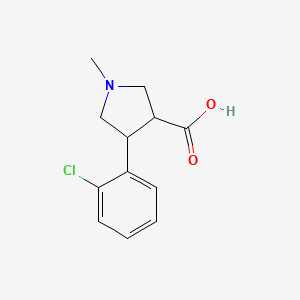
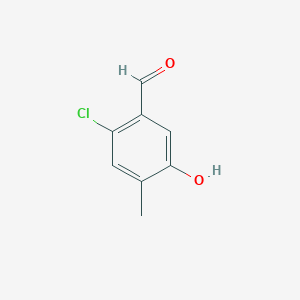
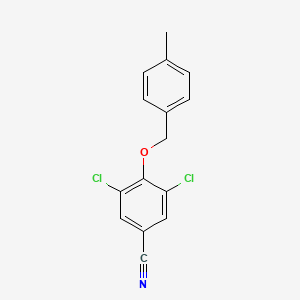
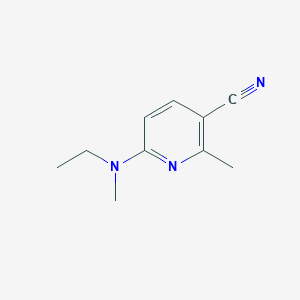
![(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13005456.png)
![tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate](/img/structure/B13005463.png)
![7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13005477.png)

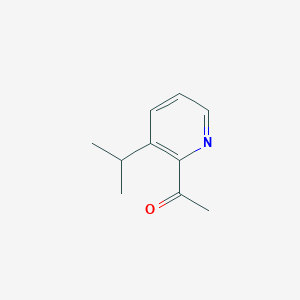
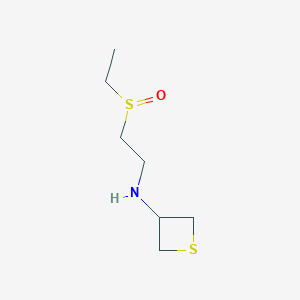

![tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13005502.png)
